molecular formula C15H16N4O B12541840 Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- CAS No. 833481-75-7

Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-

Cat. No.: B12541840
CAS No.: 833481-75-7
M. Wt: 268.31 g/mol
InChI Key: NIQJRFJYORDEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived through hierarchical analysis of its substituents and parent heterocyclic system. The core structure consists of a 7H-pyrrolo[2,3-d]pyrimidine bicyclic framework, which integrates a pyrimidine ring (positions 1–4) fused to a pyrrole moiety (positions 5–7). Substituents are enumerated as follows:

  • A 4-amino group (-NH2) at position 4 of the pyrimidine ring.
  • A 1-methylethyl group (isopropyl, -CH(CH3)2) at position 7 of the pyrrole ring.
  • A 3-hydroxyphenyl group (-C6H4OH) at position 5 of the pyrrolo[2,3-d]pyrimidine system.

Thus, the full IUPAC name is:
3-[4-Amino-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol .

The structural representation (Figure 1) highlights the bicyclic core, substituent positions, and connectivity. The pyrrolo[2,3-d]pyrimidine system adopts a planar conformation, with the isopropyl group inducing steric bulk at position 7. The phenolic hydroxyl group participates in hydrogen bonding, influencing solubility and reactivity.

Alternative Designations in Chemical Databases

This compound is cataloged under various synonyms and registry numbers in chemical databases, reflecting differences in naming conventions and proprietary designations:

Database Identifier
CAS Registry Not formally assigned (as of current literature)
PubChem CID Not listed (derivatives include CID 77068211 for related structures)
ChEMBL CHEMBL1255971 (analogous pyrrolopyrimidines)
Proprietary Research codes vary (e.g., LRRK2 inhibitor derivatives)

Alternative names include:

  • 3-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol
  • 5-(3-Hydroxyphenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

These designations emphasize functional group placement or therapeutic targets, though the IUPAC name remains the authoritative descriptor.

Molecular Formula and Weight Analysis

The molecular formula C15H16N4O is deduced through summation of atomic constituents:

  • 15 Carbon atoms : 6 from the phenol ring, 7 from the pyrrolopyrimidine core, and 2 from the isopropyl group.
  • 16 Hydrogen atoms : Distributed across aromatic rings, aliphatic chains, and hydroxyl groups.
  • 4 Nitrogen atoms : 3 in the pyrrolopyrimidine core and 1 in the amino group.
  • 1 Oxygen atom : From the phenolic hydroxyl group.

The molecular weight is calculated as:
$$
\text{MW} = (15 \times 12.01) + (16 \times 1.01) + (4 \times 14.01) + (1 \times 16.00) = 268.32 \, \text{g/mol}.
$$

This intermediate molecular weight suggests balanced lipophilicity and hydrophilicity, favorable for pharmacokinetic optimization.

Isomeric Considerations and Stereochemical Features

The compound exhibits no chiral centers due to symmetrical substituents and planar geometry. Key isomerism considerations include:

  • Tautomerism :
    The pyrrolo[2,3-d]pyrimidine system may undergo prototropic shifts, particularly at the pyrimidine N1 and pyrrole N7 positions. However, the 4-amino group stabilizes the dominant tautomer through resonance (Figure 2).

  • Conformational Flexibility :
    The isopropyl group at N7 adopts a low-energy staggered conformation, minimizing steric clash with the pyrrolopyrimidine core.

  • Stereoelectronic Effects :
    The phenolic hydroxyl group engages in intramolecular hydrogen bonding with the pyrimidine N3, constraining rotational freedom about the C5-Cphenyl bond.

These factors collectively ensure structural rigidity, critical for target-binding specificity in biological applications.

Figure 1. Structural Representation
$$
\text{Chemical structure depicting the bicyclic pyrrolo[2,3-d]pyrimidine core, 4-amino group, 7-isopropyl substituent, and 3-hydroxyphenyl moiety.}
$$

Figure 2. Dominant Tautomer $$ \text{Resonance-stabilized tautomer highlighting delocalization of the 4-amino group's lone pair into the pyrimidine ring.} $$

Properties

CAS No.

833481-75-7

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

3-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl)phenol

InChI

InChI=1S/C15H16N4O/c1-9(2)19-7-12(10-4-3-5-11(20)6-10)13-14(16)17-8-18-15(13)19/h3-9,20H,1-2H3,(H2,16,17,18)

InChI Key

NIQJRFJYORDEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)N)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the formation of pyrrolopyrimidine derivatives, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1. Potential LRRK2 Inhibitor
The compound has been identified as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is associated with neurodegenerative diseases such as Parkinson's disease. Inhibition of LRRK2 may lead to therapeutic applications in managing these conditions. The presence of the amino group in the compound enhances its interaction with biological targets, improving its pharmacological profile.

2. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. Studies have shown that these derivatives can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The structural modifications in the phenolic compound may enhance its efficacy against different cancer cell lines .

3. Antimicrobial Properties
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl] may also possess antimicrobial activity. Compounds with similar structures have demonstrated moderate to good activity against various bacterial strains, suggesting that this compound could be explored for its potential use as an antimicrobial agent .

Synthesis and Structure

The synthesis of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl] typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. The molecular formula is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 268.31 g/mol. The compound's structure includes a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted by the pyrrolo[2,3-d]pyrimidine moiety .

Interaction Studies

Understanding the interactions of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl] with specific molecular targets is essential for optimizing its efficacy. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to evaluate binding affinities and selectivity towards LRRK2 and other potential targets. These studies are crucial for minimizing side effects while enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can modulate various cellular processes, including cell proliferation and survival .

Comparison with Similar Compounds

Key Findings

Position 4 Modifications: The amino group (target compound) is conserved in nucleoside analogs like Sangivamycin and HCV inhibitors , enhancing hydrogen bonding with kinase ATP-binding pockets. Replacement with morpholin-4-yl (PF-06447475) improves brain penetrance and selectivity for LRRK2 , while phenylamino groups (EGF-R inhibitors) enhance hydrophobic interactions .

Position 5 Diversity: The 3-phenol phenyl group in the target compound may confer hydrogen-bonding capacity, similar to benzonitrile in PF-06447475, which engages in π-π stacking . Ribofuranosyl moieties (Sangivamycin) increase polarity, limiting blood-brain barrier penetration but improving solubility .

Position 7 Effects: Isopropyl (target) vs. Ribofuranosyl (Sangivamycin) or 2'-C-methyl (HCV inhibitors) substitutions improve metabolic stability by resisting phosphorylase/deaminase degradation .

Pharmacokinetic and Therapeutic Implications

  • Enzymatic Stability : The target compound’s isopropyl group may confer resistance to oxidative metabolism compared to methyl or sugar-based substituents .
  • Selectivity : Analogous compounds like PF-06447475 demonstrate >100-fold selectivity for LRRK2 over other kinases, attributed to morpholin-4-yl and benzonitrile groups .
  • Oral Bioavailability : 2'-C-methyl ribonucleoside derivatives exhibit 40–60% oral bioavailability in rats, suggesting that the target compound’s isopropyl group could similarly enhance absorption .

Biological Activity

Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl], is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic group attached to a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 268.31 g/mol . The presence of both a hydroxyl group (-OH) and an amino group (-NH2) enhances its interaction with biological targets, potentially leading to various pharmacological effects.

Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl], exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in neurodegenerative diseases like Parkinson's disease. Inhibition of LRRK2 could provide therapeutic benefits in managing these conditions.
  • Antioxidant and Anti-inflammatory Activity : Similar pyrrolopyrimidine derivatives have demonstrated significant antioxidant and anti-inflammatory properties. In vitro studies showed that certain derivatives inhibited inflammatory mediators like COX-2 and nitric oxide .
  • Antiproliferative Effects : Research indicates that pyrrolo[3,2-d]pyrimidines can act as antiproliferative agents by modulating cell signaling pathways. For example, derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment .

Antioxidant and Anti-inflammatory Effects

A study on novel pyrrolopyrimidine derivatives revealed their potential as anti-inflammatory agents by inhibiting key inflammatory pathways. The compounds were tested using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The most potent analogues demonstrated significant reductions in inflammatory markers, suggesting that modifications to the pyrrolopyrimidine scaffold can enhance biological activity .

Antiproliferative Activity

Research conducted on various pyrrolo[3,2-d]pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation effectively. Compounds were tested against multiple cancer cell lines, yielding effective concentrations (EC50 values) ranging from 3.3 µM to 23 µM , indicating a dose-dependent response in inhibiting cell growth .

Case Studies

  • LRRK2 Inhibition in Neurodegenerative Diseases :
    • A study focused on the inhibition of LRRK2 by phenolic compounds showed promise for developing treatments for Parkinson's disease. The specific interactions between the compound and LRRK2 were analyzed using molecular docking simulations, supporting its role as a potential therapeutic agent.
  • In Vivo Anti-inflammatory Testing :
    • In vivo studies involving formalin-induced paw edema demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that phenol derivatives could serve as alternatives for managing inflammation-related conditions .

Comparative Analysis of Pyrrolopyrimidine Derivatives

Compound NameStructureUnique FeaturesBiological Activity
Phenol DerivativeStructureHydroxyl and amino groupsLRRK2 inhibition
4-Amino-Pyrrolo DerivativeStructureLacks phenolic hydroxylAntiproliferative
Methyl-Pyrido DerivativeStructureMethyl substitutionAnti-inflammatory

Q & A

Basic: What are the critical steps for synthesizing the pyrrolo[2,3-d]pyrimidine core with regiochemical control?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with coupling ethyl 2-cyanoacetate to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate. Cyclization using formamidine or analogous reagents generates the pyrrolo[2,3-d]pyrimidine core. Regiochemistry is controlled by adjusting reaction conditions (e.g., temperature, solvent polarity) during cyclization and chlorination steps. For example, microwave-assisted heating (65–150°C) in aprotic solvents (e.g., methanol or ethanol) ensures proper ring closure and minimizes side products .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions and confirms regiochemistry (e.g., distinguishing 4-amino vs. 5-amino isomers) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., exact mass matching within 5 ppm error) .
  • X-ray Crystallography: Resolves ambiguous regiochemistry and confirms solid-state conformation, as demonstrated in kinase inhibitor cocrystal structures .

Advanced: How can researchers design selective kinase inhibitors using this scaffold to minimize off-target effects?

Methodological Answer:

  • Surrogate Crystallography: Use co-crystallization with kinase domains (e.g., LRRK2 or JAK1) to identify key binding interactions. For example, PF-06447475’s morpholine group optimizes hydrogen bonding with kinase active sites .
  • Kinome-Wide Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Compounds with IC50 >10 μM for non-target kinases are prioritized .

Advanced: How should researchers resolve contradictions in observed biological activity (e.g., unexpected potency or toxicity)?

Methodological Answer:

  • Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to off-target effects .
  • Orthogonal Assays: Validate results using biophysical (e.g., SPR) and cellular assays (e.g., CRISPR knockouts) to rule out assay-specific artifacts .
  • DMPK Studies: Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to clarify exposure discrepancies .

Advanced: What strategies improve brain penetrance for neurodegenerative disease applications?

Methodological Answer:

  • LogP Optimization: Target logP ~2–3 (measured via shake-flask or HPLC) to balance blood-brain barrier permeability and solubility .
  • In Vivo PK/PD Models: Use transgenic rodent models (e.g., G2019S-LRRK2 rats) to correlate brain compound levels with biomarker modulation (e.g., striatal TH expression) .

Basic: What purification methods ensure high purity (>95%) for in vitro assays?

Methodological Answer:

  • Flash Chromatography: Use gradients of EtOAc/hexane (0–100%) or acetone/hexane for polar intermediates .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystalline products, as seen in cocrystal patent methods .

Advanced: How can cocrystallization enhance solubility or stability of this compound?

Methodological Answer:

  • Coformer Screening: Test carboxylic acids (e.g., 3,5-dimethylpyrazole) in solvent-drop grinding assays. Analyze cocrystals via PXRD and DSC to confirm stability .
  • Phase Solubility Studies: Compare solubility in biorelevant media (e.g., FaSSIF) before and after cocrystallization .

Advanced: What in vivo models and endpoints validate neuroprotective efficacy for Parkinson’s disease?

Methodological Answer:

  • Transgenic Rodent Models: Dose G2019S-LRRK2 rats orally (e.g., 10–30 mg/kg) and monitor neurodegeneration via immunohistochemistry (e.g., TH+ neurons in SNpc) .
  • Biomarker Analysis: Quantify phosphorylated LRRK2 (pS935) in peripheral blood mononuclear cells (PBMCs) as a PD marker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.